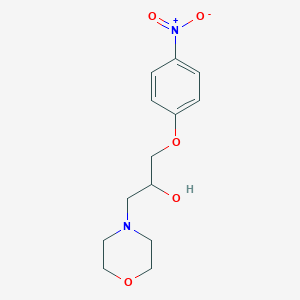
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide, also known as DMXBA, is a chemical compound that has been studied for its potential use in treating a variety of medical conditions. This compound is of interest to researchers due to its unique properties and potential applications. In
作用机制
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide acts as a selective agonist for the M1 and M4 muscarinic acetylcholine receptors. By binding to these receptors, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide can modulate various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. This modulation can lead to improvements in cognitive function, motor function, and reward processing.
Biochemical and Physiological Effects:
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including improvements in cognitive function, motor function, and reward processing. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
实验室实验的优点和局限性
One advantage of using N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide in lab experiments is its high affinity for the M1 and M4 muscarinic acetylcholine receptors, which allows for selective modulation of these receptors. However, one limitation is the potential for off-target effects, as N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide may also bind to other receptors at high concentrations.
未来方向
There are several future directions for research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide. One direction is to further explore its potential use in treating Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate its potential use in other medical conditions, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide and to optimize its pharmacological properties for clinical use.
合成方法
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide can be synthesized using various methods, including the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid with 3-methylbutanoyl chloride. The resulting compound can be purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide has been studied for its potential use in treating a variety of medical conditions, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have a high affinity for the M1 and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes, including cognition, movement, and reward.
属性
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9(2)5-13(20)18-14-16-8-10-11(17-14)6-15(3,4)7-12(10)19/h8-9H,5-7H2,1-4H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWFSQDMFLCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)

![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)
![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)